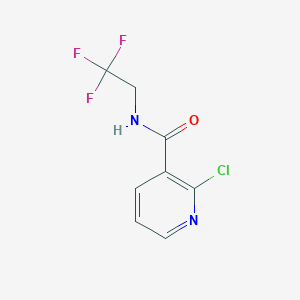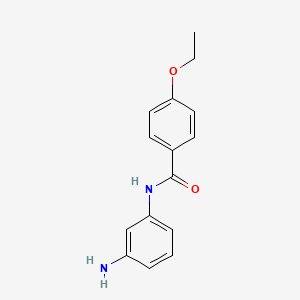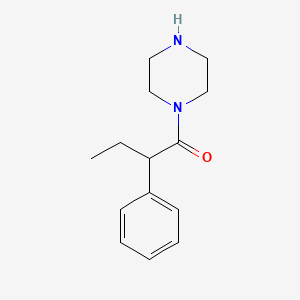
2-Phenyl-1-(piperazin-1-YL)butan-1-one
説明
“2-Phenyl-1-(piperazin-1-YL)butan-1-one” is a chemical compound . It is also known as “4-phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride” and "3-phenyl-1-(piperazin-1-yl)butan-1-one" . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H20N2O/c17-14(16-11-9-15-10-12-16)8-4-7-13-5-2-1-3-6-13;/h1-3,5-6,15H,4,7-12H2;1H .Physical And Chemical Properties Analysis
“this compound” is a powder or oil at room temperature. It has a molecular weight of 268.79 or 232.33 .科学的研究の応用
DNA Interaction and Cellular Staining
2-Phenyl-1-(piperazin-1-YL)butan-1-one, as a structural analogue to compounds like Hoechst 33258, may have potential applications in binding to DNA, particularly with specificity for AT-rich sequences in the minor groove of double-stranded B-DNA. Such compounds are utilized in fluorescent DNA staining due to their ability to penetrate cells readily, making them valuable in plant cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. These derivatives also find applications as radioprotectors and topoisomerase inhibitors, contributing to their utility in drug design and molecular biology research to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Pharmacophore in Antipsychotic Agents
Compounds like this compound, containing arylcycloalkylamine structures such as phenyl piperidines and piperazines, serve as pharmacophoric groups in several antipsychotic medications. Their arylalkyl substituents enhance the potency and selectivity of binding affinity at D2-like receptors, which is crucial for their therapeutic effects in treating conditions like psychosis, depression, or anxiety. This highlights their role in the development of new pharmacotherapeutic agents targeting the central nervous system (Sikazwe et al., 2009).
Versatility in Drug Design
The piperazine moiety, integral to this compound, is significant in the rational design of drugs due to its presence in a wide array of medications with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, and antidepressant, among others. The structural versatility of piperazine allows for modifications that can lead to significant differences in medicinal potential, making it a cornerstone in the discovery and design of new therapeutic agents for various diseases. This flexibility and the breadth of therapeutic applications underscore the importance of piperazine derivatives in pharmaceutical research and development (Rathi et al., 2016).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been studied for their antiproliferative effects against human cancer cell lines
Mode of Action
Compounds with similar structures have been found to exhibit antidepressant properties . They work by modulating the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . This leads to an improvement in mood and alleviation of depressive symptoms .
Biochemical Pathways
Based on its potential antidepressant properties, it may influence the monoaminergic system, which includes the noradrenergic, dopaminergic, and serotonergic pathways .
Result of Action
Based on the potential antidepressant properties of similar compounds, it may result in improved mood and alleviation of depressive symptoms .
特性
IUPAC Name |
2-phenyl-1-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-13(12-6-4-3-5-7-12)14(17)16-10-8-15-9-11-16/h3-7,13,15H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVQYOMNNOYWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzo[d]oxazol-2-yl)piperidin-4-ol](/img/structure/B3071978.png)
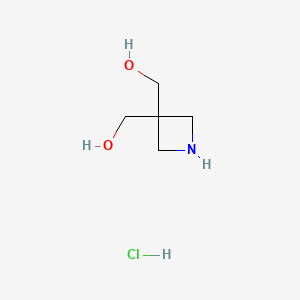
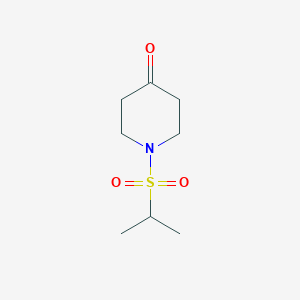
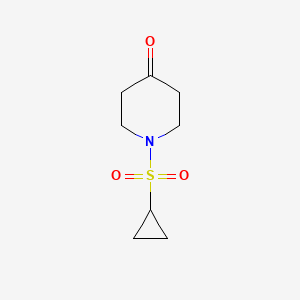

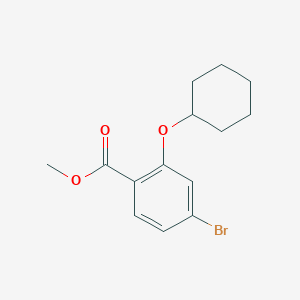




![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)
![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)
